N,N-dimethyl-2-(methylamino)acetamide

Overview

Description

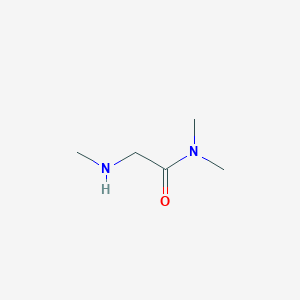

N,N-Dimethyl-2-(methylamino)acetamide (CAS: 1857-20-1), also known as Sar-NMe2 or sarcosine dimethylamide, is a tertiary amine with the molecular formula C₅H₁₂N₂O. Structurally, it features a central acetamide backbone substituted with a dimethylamino (-N(CH₃)₂) group and a methylamino (-NHCH₃) group at the α-carbon . This compound is notable for its balanced amphiphilic properties, enabling applications in medicinal chemistry as a building block for drug design and biochemical probes. Its synthesis typically involves alkylation or coupling reactions, as seen in derivatives like 2,2-difluoro-N,N-dimethyl-2-(4-(trifluoromethyl)phenyl)acetamide (), which employs Pd-catalyzed α-arylation .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Direct Synthesis: One common method involves the reaction of N,N-dimethylacetamide with methylamine under controlled conditions. This reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion.

Alternative Synthesis: Another method involves the reaction of dimethylamine with methylaminoacetaldehyde dimethyl acetal. This reaction is usually carried out in the presence of an acid catalyst to facilitate the formation of N,N-dimethyl-2-(methylamino)acetamide.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using the direct synthesis method due to its efficiency and cost-effectiveness. The reaction is typically conducted in a continuous flow reactor to maximize yield and minimize production time.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N,N-dimethyl-2-(methylamino)acetamide can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions typically result in the formation of corresponding amides or carboxylic acids.

Reduction: The compound can also be reduced using reducing agents like lithium aluminum hydride, leading to the formation of primary or secondary amines.

Substitution: this compound can participate in nucleophilic substitution reactions, where the dimethylamino or methylamino groups are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.

Reduction: Lithium aluminum hydride; usually performed in anhydrous conditions.

Substitution: Various nucleophiles such as halides or alkoxides; reactions often require a base or acid catalyst.

Major Products:

Oxidation: Amides, carboxylic acids.

Reduction: Primary or secondary amines.

Substitution: Substituted amides or amines.

Scientific Research Applications

1.1. Role in Drug Formulations

N,N-Dimethyl-2-(methylamino)acetamide serves as an excipient in several pharmaceutical formulations. It enhances the solubility and bioavailability of active pharmaceutical ingredients (APIs). For instance, it has been utilized in the formulation of drugs like teniposide and busulfan, contributing to their effectiveness in cancer treatment .

1.2. Anticancer Research

Recent studies have highlighted its role as a metabolite in cancer metabolism. The compound's structural properties allow it to interact with various biological pathways, making it a candidate for further research into its anticancer properties .

2.1. Solvent Applications

This compound is widely used as a solvent for dissolving polymers such as polyacrylonitrile and spandex. Its ability to act as a polar solvent facilitates various chemical reactions and processes in polymer synthesis and modification .

2.2. Coating Industry

In the coating industry, this compound is employed as a feedstock for producing coatings that require high-performance characteristics. Its solvent properties enable effective application techniques while maintaining the integrity of the coating materials .

3.1. Electronics Manufacturing

The compound is also utilized in the electronics sector, particularly in the production of photoresist strippers used during semiconductor fabrication processes. Its effectiveness in removing unwanted materials while preserving underlying structures makes it invaluable in this context .

3.2. Cosmetic and Photography Industries

In cosmetics, this compound serves as a solvent for various formulations, ensuring stability and efficacy of cosmetic products. Similarly, it is used in photography for developing agents due to its chemical stability and solubility properties .

Case Studies

| Application Area | Case Study Example | Findings |

|---|---|---|

| Medicinal Chemistry | Use in teniposide formulation | Improved solubility and bioavailability |

| Polymer Science | Dissolving polyacrylonitrile | Effective solvent for fiber production |

| Electronics Manufacturing | Photoresist stripper formulation | Enhanced removal efficiency without damaging layers |

| Cosmetic Industry | Solvent for skincare products | Maintains product stability |

Mechanism of Action

The mechanism by which N,N-dimethyl-2-(methylamino)acetamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity. In catalytic reactions, it acts as a ligand, coordinating with metal centers to facilitate the transformation of substrates.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares N,N-dimethyl-2-(methylamino)acetamide with structurally related acetamides, highlighting key differences in substituents, synthesis, and applications:

Key Observations:

Substituent Impact on Pharmacological Activity: Zolpidem’s imidazopyridine and p-tolyl groups confer selective binding to GABA-A receptors, unlike the simpler methylamino/dimethylamino groups in the target compound, which lack direct receptor targeting . Fluorinated derivatives (e.g., ) exhibit enhanced metabolic stability due to C-F bonds, making them suitable for imaging agents .

Synthetic Flexibility :

- Pd-catalyzed methods () achieve higher yields (~70–90%) compared to traditional alkylation routes (~22% in ) .

- Cu(acac)₂-catalyzed intramolecular C-H insertion () is efficient for cyclic acetamides (90% yield) but requires aromatic sulfamoyl precursors .

Physicochemical and Spectroscopic Properties

- NMR Profiles: this compound: The dimethylamino group appears as a singlet at δ 3.06 ppm (¹H NMR), while the methylamino group shows a broad peak at δ 2.5–3.0 ppm . N,N-Dimethyl-2-(8-methyltetrahydroquinolin-2-yl)acetamide (): Aromatic protons resonate at δ 6.8–7.2 ppm, with diastereomeric splitting due to restricted rotation .

- Lipophilicity : Fluorinated analogs () have higher logP values (>2.5) compared to the parent compound (logP ~0.5), enhancing blood-brain barrier penetration .

Biological Activity

N,N-Dimethyl-2-(methylamino)acetamide (DMAA) is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

DMAA is characterized by the presence of a dimethylamino group attached to an acetamide backbone. Its molecular formula is , and it is often studied for its interactions with biological systems due to its unique functional groups.

Biological Activities

Research indicates that DMAA exhibits a broad spectrum of biological activities, including:

- Antimicrobial Properties : Studies have shown that DMAA derivatives can inhibit the growth of various bacteria and fungi. For instance, compounds derived from DMAA have demonstrated significant antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

- Anticancer Activity : Preliminary studies suggest that DMAA may possess anticancer properties. For example, derivatives of DMAA have been evaluated for their ability to induce apoptosis in cancer cell lines, with some showing IC50 values in the micromolar range .

- Analgesic Effects : The compound has also been explored for its potential analgesic effects, possibly through modulation of pain pathways in the nervous system .

Synthesis of DMAA

The synthesis of this compound typically involves the following methods:

- Cyanoacetylation : This method involves the reaction of amines with cyanoacetic acid derivatives under controlled conditions to yield DMAA .

- Neat Reaction Conditions : Syntheses are often conducted without solvents to enhance yield and purity .

Antimicrobial Activity

A study assessed the antimicrobial efficacy of DMAA derivatives against several bacterial strains. The results indicated:

| Compound Name | MIC (mg/mL) | Target Organism |

|---|---|---|

| DMAA Derivative 1 | 0.015 | S. aureus |

| DMAA Derivative 2 | 0.200 | E. coli |

| DMAA Derivative 3 | 0.500 | Pseudomonas aeruginosa |

These findings highlight the potential of DMAA derivatives as effective antimicrobial agents .

Anticancer Activity

In another study focusing on anticancer properties, a derivative of DMAA was tested against human cancer cell lines:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 25.72 ± 3.95 | Induction of apoptosis via caspase activation |

| U87 (Glioblastoma) | 45.2 ± 13.0 | Cell cycle arrest and apoptosis |

The results indicate that DMAA derivatives may effectively target cancer cells while sparing normal cells .

Q & A

Q. Basic: What are the common synthetic routes for N,N-dimethyl-2-(methylamino)acetamide, and how can purity be optimized?

Methodological Answer:

The synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting 2-chloroacetamide derivatives with dimethylamine or methylamine under controlled pH (8–10) in polar aprotic solvents like dimethylformamide (DMF) at 60–80°C for 6–12 hours . Post-synthesis, purification is critical:

- Recrystallization : Use ethanol/water mixtures (70:30 v/v) to remove unreacted precursors.

- Column Chromatography : Employ silica gel (mesh 230–400) with ethyl acetate/hexane (3:7) for isolating the target compound.

Purity can be verified via gas chromatography (GC) with a flame ionization detector, targeting ≥99% purity .

Q. Advanced: How can computational methods resolve conformational stability and rotational barriers in this compound?

Methodological Answer:

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level is used to analyze rotational barriers around the acetamide C–N bond. Key steps:

Geometry Optimization : Minimize energy states in vacuum and solvent (e.g., water, simulated via PCM model).

Potential Energy Surface (PES) Scans : Vary dihedral angles (0°–360°) to identify energy minima and transition states.

Solvent Effects : Compare barriers in polar (e.g., dimethylacetamide) vs. non-polar solvents to assess solvation impacts .

Recent studies show a rotational barrier of ~8–12 kcal/mol, influenced by steric hindrance from methyl groups .

Q. Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Look for singlet peaks at δ 2.8–3.1 ppm (N–CH₃) and δ 3.3–3.5 ppm (N–CH₂–CO).

- ¹³C NMR : Carbonyl (C=O) appears at ~170 ppm; methyl carbons at 35–45 ppm .

- FT-IR : Strong absorbance at ~1650 cm⁻¹ (amide C=O stretch) and 3300 cm⁻¹ (N–H stretch) .

- GC-MS : Confirm molecular ion peaks (m/z ~130–135) and fragmentation patterns .

Q. Advanced: How to address contradictions in toxicological data for this compound?

Methodological Answer:

Conflicting toxicity reports (e.g., incomplete toxicological profiles vs. OSHA-classified hazards ) require:

In Vitro Assays : Conduct MTT assays on human hepatocyte (HepG2) cells to measure IC₅₀ values.

Comparative Analysis : Cross-reference SDS from multiple vendors (e.g., Aladdin vs. Thermo Fisher ) to identify consistency in hazard classifications.

Ecotoxicology Studies : Assess biodegradability via OECD 301F tests and aquatic toxicity using Daphnia magna .

Q. Advanced: What strategies optimize the compound’s solubility for pharmacological applications?

Methodological Answer:

- Co-Solvency : Use DMSO/water mixtures (≤10% DMSO) to enhance aqueous solubility while avoiding cytotoxicity.

- pH Adjustment : Protonate the methylamino group at pH < 4 (pKa ~9.5) to form water-soluble salts.

- Solid Dispersion : Prepare with polyvinylpyrrolidone (PVP K30) via spray drying to improve bioavailability .

Q. Advanced: How to design experiments analyzing its interactions with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model binding to cytochrome P450 enzymes. Key parameters:

- Grid box size: 60 × 60 × 60 Å centered on the heme iron.

- Ligand flexibility: Rotatable bonds in the acetamide moiety .

- In Vitro Validation : Perform enzyme inhibition assays (e.g., CYP3A4) with LC-MS/MS quantification of metabolites.

- ADMET Profiling : Predict pharmacokinetics using SwissADME; focus on BBB permeability and hepatic metabolism .

Q. Basic: What safety protocols are critical during handling?

Methodological Answer:

- Ventilation : Use fume hoods with ≥100 ft/min face velocity to minimize inhalation .

- PPE : Nitrile gloves (≥8 mil thickness) and polypropylene lab coats to prevent dermal exposure.

- Spill Management : Neutralize with activated carbon (5 g per 1 g compound) and dispose as hazardous waste .

Q. Advanced: How to resolve spectral overlaps in NMR analysis?

Methodological Answer:

- 2D NMR : Use HSQC to correlate ¹H-¹³C signals and resolve overlapping methyl peaks.

- Variable Temperature NMR : Heat to 50°C to sharpen broadened amide proton signals .

- Deuterated Solvents : Compare spectra in D₂O vs. DMSO-d₆ to identify exchangeable protons.

Properties

IUPAC Name |

N,N-dimethyl-2-(methylamino)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O/c1-6-4-5(8)7(2)3/h6H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAGXPPQTXUCBOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40366314 | |

| Record name | N,N-dimethyl-2-(methylamino)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40366314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1857-20-1 | |

| Record name | N,N-Dimethyl-2-(methylamino)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1857-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-dimethyl-2-(methylamino)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40366314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-dimethyl-2-(methylamino)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.